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molecular formula C12H11F3N2O3 B8623437 N-Formyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide CAS No. 91664-97-0

N-Formyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide

Cat. No. B8623437
M. Wt: 288.22 g/mol
InChI Key: LHBPEPKZFCPYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04505907

Procedure details

A mixture of 0.524 g (0.002 mole) of 3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide and 1.5 ml of formic acetic anhydride (prepared by reacting sodium formate and acetyl chloride in ether at 23°-27° C. for 5.5 hr, filtering and evaporating off the ether) was stirred at room temperature for about 54 hr. The mixture was evaporated to dryness and the residue was partitioned between 7 ml methylene chloride and 2 ml water. The methylene chloride layer was separated, dried over sodium sulfate and evaporated to dryness. The residue was triturated with ether and the mixture subjected to filtration to give a solid white filter cake weighing 0.398 g after drying. The solid was stirred with more ether for 10 minutes and the mixture filtered to give 0.350 g (61%) white powder, m.p. 117.5°-119° C.
Quantity
0.524 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][CH:16]=1)[O:6][CH:7]1[CH2:10][N:9]([C:11]([NH2:13])=[O:12])[CH2:8]1.[C:19](OC=O)(=[O:21])C.C([O-])=O.[Na+].C(Cl)(=O)C>CCOCC>[CH:19]([NH:13][C:11]([N:9]1[CH2:8][CH:7]([O:6][C:5]2[CH:14]=[CH:15][CH:16]=[C:3]([C:2]([F:1])([F:17])[F:18])[CH:4]=2)[CH2:10]1)=[O:12])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
0.524 g
Type
reactant
Smiles
FC(C=1C=C(OC2CN(C2)C(=O)N)C=CC1)(F)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)OC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for about 54 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 23°-27° C.
CUSTOM
Type
CUSTOM
Details
for 5.5 hr
Duration
5.5 h
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating off the ether)
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 7 ml methylene chloride and 2 ml water
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
the mixture subjected to filtration
CUSTOM
Type
CUSTOM
Details
to give a solid white filter cake
CUSTOM
Type
CUSTOM
Details
after drying
STIRRING
Type
STIRRING
Details
The solid was stirred with more ether for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the mixture filtered

Outcomes

Product
Details
Reaction Time
54 h
Name
Type
product
Smiles
C(=O)NC(=O)N1CC(C1)OC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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